4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole
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Overview
Description
4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorobenzenesulfonyl group, an azetidinyl group, and an imidazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with azetidine under controlled conditions to form the azetidinyl sulfonyl intermediate. This intermediate is then reacted with 1-methylimidazole in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents like toluene or dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfonyl compounds, and substituted imidazole derivatives. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl azetidine derivatives and imidazole-based compounds. Examples are:
- 4-chlorobenzenesulfonyl fluoride
- 4-chlorobenzenesulfonyl chloride
- 3-nitro-4-chlorobenzenesulfonyl chloride .
Uniqueness
What sets 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole apart is its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific disciplines .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S2/c1-16-8-13(15-9-16)23(20,21)17-6-12(7-17)22(18,19)11-4-2-10(14)3-5-11/h2-5,8-9,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLQCQTYROIPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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